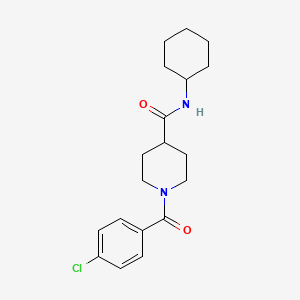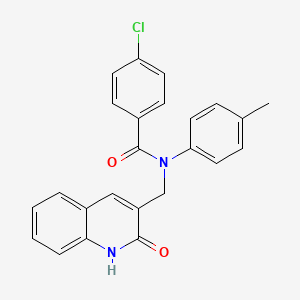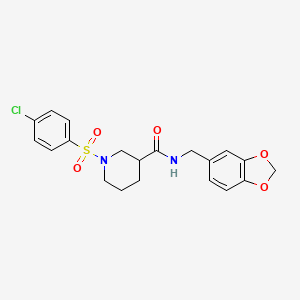
3-(4-benzylpiperidine-1-carbonyl)-1-(4-chlorobenzenesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzylpiperidine-1-carbonyl)-1-(4-chlorobenzenesulfonyl)piperidine, commonly referred to as Boc-Pip-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and is widely used as a building block in the synthesis of various biologically active molecules.
Wirkmechanismus
The exact mechanism of action of Boc-Pip-Cl is still under investigation. However, it is believed that this compound interacts with specific target molecules, leading to the inhibition of their activity. Boc-Pip-Cl has been shown to bind to a variety of proteins, including enzymes and receptors, suggesting that it may have a broad range of therapeutic applications.
Biochemical and Physiological Effects:
Boc-Pip-Cl has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of certain enzymes, including proteases and kinases. Additionally, Boc-Pip-Cl has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Boc-Pip-Cl is its ease of synthesis and high purity. This makes it an attractive building block for the synthesis of various biologically active molecules. However, one limitation of Boc-Pip-Cl is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Boc-Pip-Cl. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to fully understand the mechanism of action of Boc-Pip-Cl and its potential applications in the development of novel therapeutics. Finally, the potential toxicity of Boc-Pip-Cl should be further investigated to determine its safety for use in various applications.
Synthesemethoden
The synthesis of Boc-Pip-Cl involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base, followed by the addition of benzyl chloroformate to form Boc-Pip-Cl. The reaction proceeds under mild conditions and yields a high purity product, making it an attractive method for the synthesis of Boc-Pip-Cl.
Wissenschaftliche Forschungsanwendungen
Boc-Pip-Cl has been extensively studied for its potential applications in medicinal chemistry. This compound is commonly used as a building block in the synthesis of various biologically active molecules such as antiviral, anticancer, and anti-inflammatory agents. Additionally, Boc-Pip-Cl has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-4-6-17(7-5-16)29(25,26)23-9-1-2-15(12-23)20(24)22-11-14-3-8-18-19(10-14)28-13-27-18/h3-8,10,15H,1-2,9,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJJPILBNFLJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


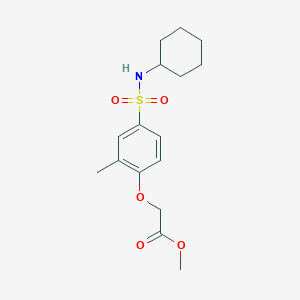
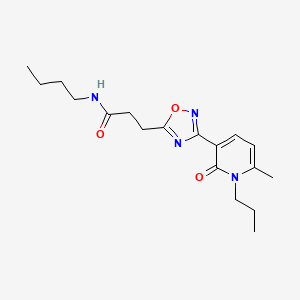
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)



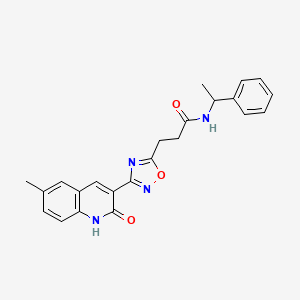
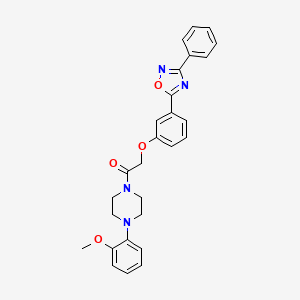
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)

